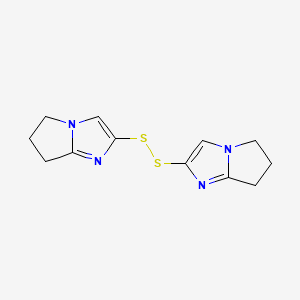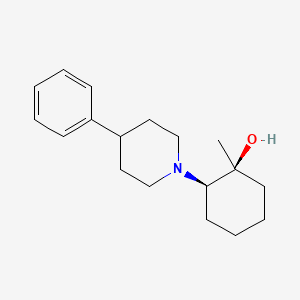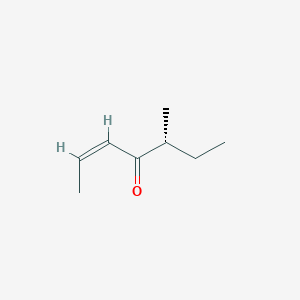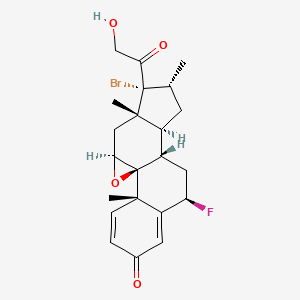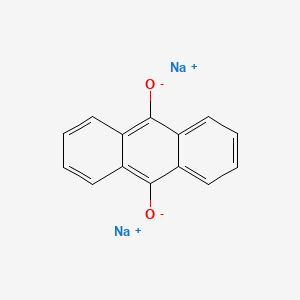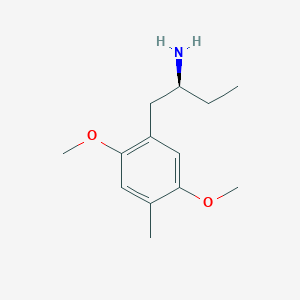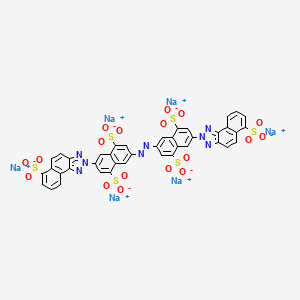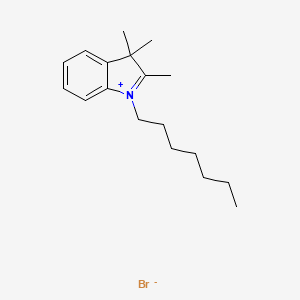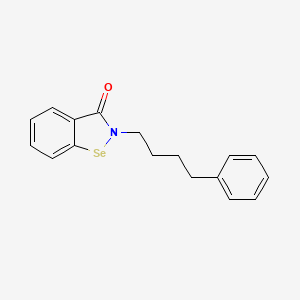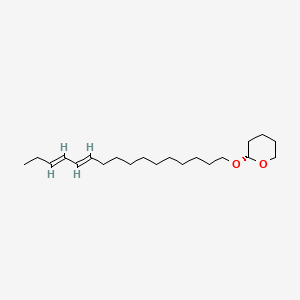
2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro- is a chemical compound known for its unique structure and properties. It belongs to the class of pyrans, which are heterocyclic compounds containing an oxygen atom in a six-membered ring. This particular compound features a tetrahydro-2H-pyran ring substituted with a (11Z,13Z)-11,13-hexadecadienyloxy group, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro- typically involves the reaction of tetrahydro-2H-pyran with (11Z,13Z)-11,13-hexadecadien-1-ol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the ether linkage. The process may involve steps such as:
Protection of functional groups: To prevent unwanted reactions.
Formation of the ether bond: Using reagents like tosyl chloride and pyridine.
Deprotection: To yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Reactions with nucleophiles or electrophiles to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with cellular receptors: Modulating signal transduction pathways.
Altering gene expression: Influencing the transcription of specific genes.
類似化合物との比較
Similar Compounds
2H-Pyran-2-one, tetrahydro-6-octyl-: Another pyran derivative with different substituents.
(11Z,13Z)-hexadeca-11,13-dienal: A related compound with a similar diene structure.
Uniqueness
2H-Pyran, 2-((11Z,13Z)-11,13-hexadecadienyloxy)tetrahydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
CAS番号 |
71685-56-8 |
|---|---|
分子式 |
C21H38O2 |
分子量 |
322.5 g/mol |
IUPAC名 |
(2R)-2-[(11E,13E)-hexadeca-11,13-dienoxy]oxane |
InChI |
InChI=1S/C21H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-21-18-15-17-20-23-21/h3-6,21H,2,7-20H2,1H3/b4-3+,6-5+/t21-/m0/s1 |
InChIキー |
BLZLJXKJZUQTPV-WOISXDAHSA-N |
異性体SMILES |
CC/C=C/C=C/CCCCCCCCCCO[C@@H]1CCCCO1 |
正規SMILES |
CCC=CC=CCCCCCCCCCCOC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(2-Chlorophenyl)-4,5-dihydro-5-methyl-1H-pyrazol-3-YL]-1,3,3-trimethyl-3H-indolium acetate](/img/structure/B12707626.png)

